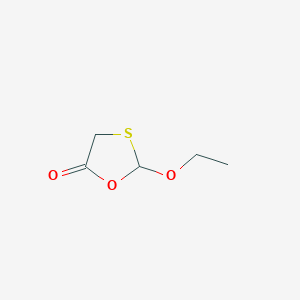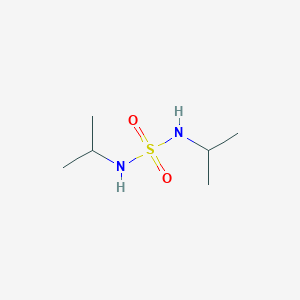
3-Hydroxy-4-propoxybenzaldéhyde
Vue d'ensemble
Description
3-Hydroxy-4-propoxybenzaldehyde: is an organic compound with the molecular formula C10H12O3. It is a derivative of benzaldehyde, characterized by the presence of a hydroxy group at the third position and a propoxy group at the fourth position on the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Applications De Recherche Scientifique
3-Hydroxy-4-propoxybenzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It is used in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
Target of Action
It is known that aldehydes can react with various biological targets, including proteins and dna, which can lead to various biological effects .
Mode of Action
For example, they can react with hydroxylamine to form oximes or hydrazine to form hydrazones . These reactions are essentially irreversible as the adduct dehydrates .
Biochemical Pathways
For example, they can undergo nucleophilic substitution reactions at the benzylic position .
Pharmacokinetics
The compound’s physical properties, such as its molecular weight and solubility, can influence its bioavailability .
Result of Action
The compound’s reactivity suggests that it could potentially modify cellular proteins or dna, which could have various effects on cellular function .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Hydroxy-4-propoxybenzaldehyde. For example, the compound’s reactivity could be influenced by the pH of its environment. Additionally, the presence of other reactive species could potentially influence the compound’s stability and reactivity .
Analyse Biochimique
Biochemical Properties
It is known that hydroxybenzoic acids can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It has been shown that 3-Hydroxybenzaldehyde, a similar compound, can prevent PDGF-induced vascular smooth muscle cells (VSMCs) migration and proliferation
Molecular Mechanism
It is known that hydroxybenzoic acids can undergo various reactions, including free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially influence the activity of 3-Hydroxy-4-propoxybenzaldehyde at the molecular level.
Metabolic Pathways
It is known that hydroxybenzoic acids can be involved in various metabolic pathways
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3-Hydroxy-4-propoxybenzaldehyde can be synthesized through several methods. One common approach involves the reaction of 3-hydroxybenzaldehyde with propyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, resulting in the formation of 3-hydroxy-4-propoxybenzaldehyde .
Industrial Production Methods: In industrial settings, the production of 3-hydroxy-4-propoxybenzaldehyde may involve optimized reaction conditions to maximize yield and purity. This can include the use of advanced catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Hydroxy-4-propoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a corresponding ketone or carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The propoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products Formed:
Oxidation: Formation of 3-hydroxy-4-propoxybenzoic acid.
Reduction: Formation of 3-hydroxy-4-propoxybenzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Propriétés
IUPAC Name |
3-hydroxy-4-propoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-2-5-13-10-4-3-8(7-11)6-9(10)12/h3-4,6-7,12H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMCWOGATSZLJKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70620557 | |
| Record name | 3-Hydroxy-4-propoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70620557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61315-87-5 | |
| Record name | 3-Hydroxy-4-propoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70620557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-hydroxy-4-propoxybenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[(Z)-[1-amino-2-(4-nitrophenyl)ethylidene]amino] 2-(4-bromophenoxy)acetate](/img/structure/B1658431.png)
![[(Z)-(1-amino-2-naphthalen-1-ylethylidene)amino] 2-(3-methylphenoxy)acetate](/img/structure/B1658433.png)
![Diethyl 2-[(4-chlorobenzoyl)amino]pentanedioate](/img/structure/B1658434.png)


![9-[4-(Dimethylamino)phenyl]-2,6,7-trihydroxy-3h-xanthen-3-one](/img/structure/B1658439.png)


![N-[2-(3-nitrophenyl)benzotriazol-5-yl]benzamide](/img/structure/B1658442.png)
![2-(biphenyl-4-yloxy)-N'-[(Z)-(2-hydroxy-3-methylphenyl)methylidene]acetohydrazide](/img/structure/B1658444.png)
![5-chloro-N-[(4-fluorophenyl)methyl]-2-hydroxybenzamide](/img/structure/B1658448.png)



